5-bromo-N-cyclopentyl-2-furamide
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Overview
Description
5-bromo-N-cyclopentyl-2-furamide is a chemical compound with the linear formula C10H12BrNO2 . It has a molecular weight of 258.12 and is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5-bromo-N-cyclopentyl-2-furamide is represented by the linear formula C10H12BrNO2 . The CAS Number for this compound is 545366-68-5 .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention due to their potential as antibacterial agents. Microbial resistance remains a global concern, necessitating the development of novel antimicrobial compounds. Researchers have explored furan-based molecules for their ability to combat both gram-positive and gram-negative bacteria . The furan nucleus offers diverse synthetic routes, making it an attractive scaffold for designing innovative antibacterial agents.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
More research is needed to elucidate the specific interactions of this compound with its targets .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, often leading to significant downstream effects .
Pharmacokinetics
For instance, the presence of the furan ring and the bromine atom could potentially influence the compound’s absorption and distribution .
Result of Action
Furan derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
5-bromo-N-cyclopentylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTQOYXAPJQUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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